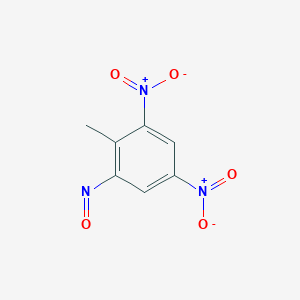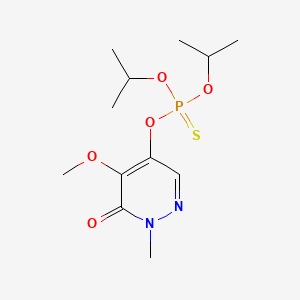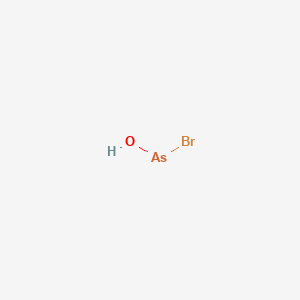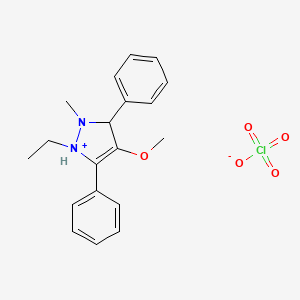
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes methyl and propoxy groups attached to the pyrazole ring, as well as two 3-methylphenyl groups
Méthodes De Préparation
The synthesis of 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole core, followed by the introduction of the methyl, propoxy, and 3-methylphenyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and alkyl halides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers may explore its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its pharmacological effects, such as its potential to act as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mécanisme D'action
The mechanism by which 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole exerts its effects is not well-understood. like other pyrazole derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-3,5-bis(4-methylphenyl)-4-propoxy-1H-pyrazole: This compound has a similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.
1-Methyl-3,5-diphenyl-4-propoxy-1H-pyrazole: This compound lacks the methyl groups on the phenyl rings, making it less sterically hindered.
1-Methyl-3,5-bis(3-chlorophenyl)-4-propoxy-1H-pyrazole: This compound has chlorine atoms instead of methyl groups on the phenyl rings, which can significantly alter its chemical properties.
Propriétés
Numéro CAS |
60627-74-9 |
|---|---|
Formule moléculaire |
C21H24N2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-methyl-3,5-bis(3-methylphenyl)-4-propoxypyrazole |
InChI |
InChI=1S/C21H24N2O/c1-5-12-24-21-19(17-10-6-8-15(2)13-17)22-23(4)20(21)18-11-7-9-16(3)14-18/h6-11,13-14H,5,12H2,1-4H3 |
Clé InChI |
SIEJLBYFBJFXFE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(N(N=C1C2=CC=CC(=C2)C)C)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
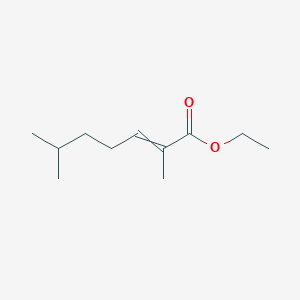
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)

![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
